molecular formula C13H12ClN3O5 B11654816 Pyrimidine-2,4(1H,3H)-dione, 6-chloro-1-(3-methoxy-4-nitrobenzyl)-3-methyl-

Pyrimidine-2,4(1H,3H)-dione, 6-chloro-1-(3-methoxy-4-nitrobenzyl)-3-methyl-

Cat. No.: B11654816
M. Wt: 325.70 g/mol
InChI Key: NZGCINDVMNZPBB-UHFFFAOYSA-N
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Description

6-Chloro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a chloro group, a methoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, including the formation of the tetrahydropyrimidine ring and the introduction of the chloro, methoxy, and nitrophenyl groups. Common reagents used in these reactions include chloroform, methanol, and nitric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.

    Substitution: Halogen substitution reactions can replace the chloro group with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines from nitro groups.

Scientific Research Applications

6-Chloro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds with similar structures, such as other tetrahydropyrimidine derivatives, share some chemical properties and biological activities.

    Nitrophenyl Compounds: Compounds containing nitrophenyl groups may exhibit similar reactivity and biological effects.

Uniqueness

6-Chloro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C13H12ClN3O5

Molecular Weight

325.70 g/mol

IUPAC Name

6-chloro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H12ClN3O5/c1-15-12(18)6-11(14)16(13(15)19)7-8-3-4-10(22-2)9(5-8)17(20)21/h3-6H,7H2,1-2H3

InChI Key

NZGCINDVMNZPBB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)[N+](=O)[O-])Cl

Origin of Product

United States

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